molecular formula C28H29N3O3S2 B11524726 4-tert-butyl-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-tert-butyl-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11524726
M. Wt: 519.7 g/mol
InChI Key: XFHGMBPNFAUPBZ-UHFFFAOYSA-N
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Description

4-TERT-BUTYL-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core, a benzothiazole ring, and various functional groups such as phenoxyethyl and tert-butyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the phenoxyethyl group, and the final coupling with the benzamide core. Common synthetic routes may involve:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Phenoxyethyl Group: This step may involve the reaction of the benzothiazole intermediate with phenoxyethyl chloride under basic conditions.

    Coupling with Benzamide Core: The final step involves the coupling of the intermediate with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines.

Scientific Research Applications

4-TERT-BUTYL-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-TERT-BUTYL-N-(4-NITROPHENYL)BENZAMIDE
  • 4-TERT-BUTYL-N-(2-ETHOXYPHENYL)BENZAMIDE
  • 4-TERT-BUTYL-N-(2-PHENYLETHYL)BENZAMIDE

Uniqueness

4-TERT-BUTYL-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzothiazole ring and the phenoxyethyl group distinguishes it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7 g/mol

IUPAC Name

4-tert-butyl-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C28H29N3O3S2/c1-28(2,3)20-11-9-19(10-12-20)26(33)30-21-13-14-23-24(17-21)36-27(31-23)35-18-25(32)29-15-16-34-22-7-5-4-6-8-22/h4-14,17H,15-16,18H2,1-3H3,(H,29,32)(H,30,33)

InChI Key

XFHGMBPNFAUPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCCOC4=CC=CC=C4

Origin of Product

United States

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